Olmesartan - 144689-24-7

Olmesartan

Catalog Number: EVT-277351
CAS Number: 144689-24-7
Molecular Formula: C24H26N6O3
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan medoxomil is a prodrug that is rapidly converted to its active metabolite, Olmesartan, upon administration. [, , ] Olmesartan is an angiotensin II type 1 (AT1) receptor antagonist, belonging to the class of drugs known as angiotensin receptor blockers (ARBs). [, , , , ] This class of drugs plays a crucial role in scientific research, particularly in studies related to hypertension, cardiovascular diseases, and renal function. [, , , , , , , , , , , , ]

Olmesartan medoxomil

Compound Description: Olmesartan medoxomil is a prodrug of olmesartan. It is rapidly de-esterified during absorption to form olmesartan, the active metabolite. [, , , , ]. It is an orally active angiotensin II (Ang II) type 1 receptor antagonist. []

Relevance: Olmesartan medoxomil is the prodrug of Olmesartan and is converted to Olmesartan in the body. It is often studied in conjunction with Olmesartan to understand its absorption, metabolism, and efficacy [, , , , ].

Losartan

Compound Description: Losartan is another angiotensin II receptor antagonist, belonging to the same class of drugs as Olmesartan. [, , ]

Relevance: Losartan is frequently used as a comparator drug in studies evaluating the efficacy and safety of Olmesartan in treating hypertension. Researchers compare their effectiveness in blood pressure reduction, side effect profiles, and impact on other health parameters [, , ].

Valsartan

Compound Description: Valsartan is an angiotensin II receptor antagonist, similar in action to both Olmesartan and Losartan. [, , ]

Relevance: Like Losartan, Valsartan serves as a comparative agent in studies assessing the clinical effectiveness of Olmesartan. Researchers investigate differences in their blood pressure-lowering abilities, safety profiles, and overall impact on cardiovascular health [, , ].

Irbesartan

Compound Description: Irbesartan, similar to the previous compounds, belongs to the angiotensin II receptor antagonist class of drugs. [, ]

Relevance: Irbesartan is yet another angiotensin II receptor antagonist that is often compared with Olmesartan in research studies. These comparisons aim to determine which drug is more effective in lowering blood pressure and managing hypertension, while also assessing their respective safety profiles [, ].

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker, commonly used to treat hypertension. [, , , , , ]

Relevance: Amlodipine is often investigated in combination with Olmesartan to assess the efficacy of combining an angiotensin II receptor blocker with a calcium channel blocker in managing hypertension. Researchers study the blood pressure-lowering effects, safety profiles, and potential synergistic effects of combining Olmesartan with Amlodipine [, , , , , ].

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide is a thiazide diuretic, frequently used in combination with other antihypertensive medications. [, , , ]

Relevance: Hydrochlorothiazide is often used as an add-on therapy to Olmesartan in cases where Olmesartan alone does not adequately control blood pressure. Studies examine the efficacy and safety of combining Olmesartan with Hydrochlorothiazide compared with higher doses of Olmesartan or other antihypertensive combinations [, , , ].

Rosuvastatin

Compound Description: Rosuvastatin is a member of the statin drug class, primarily used for lowering cholesterol levels. [, ]

Relevance: Studies investigate the combined effects of Rosuvastatin and Olmesartan on vascular health, particularly in individuals with both hypertension and other cardiovascular risk factors. These studies aim to assess whether the combination offers additional benefits in preventing or slowing down the progression of cardiovascular disease [, ].

Temocapril

Compound Description: Temocapril belongs to the angiotensin-converting enzyme inhibitor (ACEI) drug class, another type of medication used to treat hypertension. [, ]

Relevance: Researchers investigate whether combining Olmesartan, an ARB, with Temocapril, an ACEI, provides additive or synergistic effects in reversing left ventricular hypertrophy, a common consequence of hypertension [, ]. These studies compare the combination's efficacy to that of either drug alone.

Sacubitril/Valsartan (LCZ696)

Compound Description: Sacubitril/Valsartan, marketed under the brand name Entresto, is a combination drug comprising Sacubitril, a neprilysin inhibitor, and Valsartan, an ARB. []

Relevance: Studies compare the effectiveness of Sacubitril/Valsartan with Olmesartan in controlling blood pressure and evaluate the safety profiles of both treatments. This comparison helps determine the most appropriate treatment option for patients with hypertension, considering both efficacy and potential side effects [].

Candesartan cilexetil

Compound Description: Candesartan cilexetil is a prodrug that is rapidly and completely hydrolyzed to candesartan, which is an angiotensin II receptor antagonist, []

Relevance: Candesartan cilexetil, another angiotensin II receptor blocker, serves as a comparative agent to assess the efficacy and safety of Olmesartan in treating hypertension. Researchers investigate their respective abilities to lower blood pressure and manage hypertension, as well as any differences in their side effect profiles [].

Overview

Olmesartan is an antihypertensive medication that belongs to the class of angiotensin II receptor antagonists, commonly referred to as sartans. It is primarily used for the treatment of high blood pressure and is often prescribed in combination with other antihypertensive agents. The compound is marketed as olmesartan medoxomil, a prodrug that is converted into its active form upon administration. The drug was first approved by the United States Food and Drug Administration in 2002 and has since been widely used due to its efficacy in managing hypertension.

Source

Olmesartan is synthesized from various chemical precursors, with its synthesis being a focus of pharmaceutical research due to the need for high purity and yield in production processes. The compound is derived from a series of chemical reactions involving specific intermediates that are carefully controlled to minimize impurities.

Classification

Olmesartan is classified as an angiotensin II receptor blocker, specifically targeting the type 1 receptor (AT1). This classification places it within a broader category of medications that are effective in lowering blood pressure by inhibiting the action of angiotensin II, a potent vasoconstrictor.

Synthesis Analysis

Methods

The synthesis of olmesartan medoxomil involves several key steps, including the formation of intermediates and purification processes. A notable method includes a three-component assembly that allows for efficient synthesis with minimal impurities.

  1. Trityl Olmesartan Medoxomil Formation: The initial step often involves the formation of trityl olmesartan medoxomil from simpler precursors.
  2. Purification: Following synthesis, purification steps are crucial to achieve high purity levels, often utilizing techniques such as liquid chromatography.

Technical Details

Research has indicated that optimizing reaction conditions can significantly improve yield and purity. For example, using anhydrous potassium carbonate in N-alkylation reactions has been shown to enhance outcomes by reducing reaction time and controlling impurity profiles .

Molecular Structure Analysis

Structure

The molecular formula for olmesartan medoxomil is C29_{29}H30_{30}N6_{6}O6_{6}S, and its structure features a tetrazole ring that is essential for its pharmacological activity. The compound includes several functional groups including carboxylate and ether linkages which contribute to its solubility and bioavailability.

Data

  • Molecular Weight: 558.64 g/mol
  • Structural Components: The structure consists of a biphenyl moiety linked to a tetrazole ring, which plays a critical role in receptor binding.
Chemical Reactions Analysis

Reactions

Olmesartan undergoes several key reactions during its synthesis:

  1. Esterification: This reaction forms the core structure of olmesartan medoxomil by linking specific functional groups.
  2. Hydrolysis: Hydrolysis reactions can lead to the formation of impurities if not controlled properly during synthesis .

Technical Details

Mechanism of Action

Process

Olmesartan functions by selectively blocking the angiotensin II type 1 receptor, which leads to vasodilation and reduced secretion of aldosterone. This mechanism results in decreased blood pressure and improved cardiovascular outcomes.

Data

  • Receptor Affinity: Olmesartan exhibits high affinity for the angiotensin II receptor (IC50 values in nanomolar range).
  • Pharmacodynamics: The onset of action typically occurs within one hour after administration, with peak effects seen after six hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Olmesartan medoxomil typically appears as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but should be protected from light and moisture.
  • pH Range: The optimal pH for stability is between 4 to 7.
Applications

Scientific Uses

Olmesartan is primarily used in clinical settings for managing hypertension. Its effectiveness has been demonstrated in numerous studies, showing significant reductions in systolic and diastolic blood pressure compared to placebo treatments. Additionally, olmesartan's role extends beyond hypertension management; it has been investigated for potential benefits in heart failure and chronic kidney disease due to its renal protective effects .

Synthetic Methodologies and Structural Optimization

Novel Synthetic Pathways for Olmesartan Medoxomil

Esterification and Condensation Reaction Innovations

The synthesis of olmesartan medoxomil relies critically on esterification chemistry, particularly the Fischer esterification mechanism, to form its prodrug-activating moiety. This reaction involves the condensation of olmesartan’s carboxylic acid group with medoxomil’s hydroxyl group under acid-catalyzed conditions (e.g., H₂SO₄ or TsOH). The mechanism follows a six-step equilibrium process (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, or PADPED), where the carbonyl oxygen of the carboxylic acid is first protonated to enhance electrophilicity, followed by nucleophilic attack by the alcohol [3] [8].

A key innovation involves driving the equilibrium toward ester formation by:

  • Using a 10–100-fold excess of alcohol nucleophile
  • Removing water in situ via azeotropic distillation (e.g., Dean-Stark apparatus)
  • Employing toluene or benzene as water-immiscible solvents [3].

For medoxomil’s cyclic carbonate ester, intramolecular lactonization is optimized for 5-membered ring formation, leveraging entropic advantages (chelate effect). This avoids the ring strain typical of smaller lactones [3].

Table 1: Optimization Strategies for Fischer Esterification in Olmesartan Medoxomil Synthesis

ParameterTraditional ApproachInnovative ApproachImpact
CatalystConcentrated H₂SO₄p-Toluenesulfonic acid (TsOH)Higher selectivity, reduced side reactions
Water RemovalMolecular sievesDean-Stark trap with tolueneNear-quantitative yield (99%) by Le Chatelier’s principle
Reaction Time12–24 hours4–6 hoursImproved throughput
Cyclic Ester FormationNot feasible for medoxomilIntramolecular lactonizationEnables 5-membered cyclic carbonate structure of medoxomil

Comparative Analysis of Traditional vs. "One-Pot" Synthesis Strategies

Traditional synthesis of olmesartan medoxomil involves multi-step isolation, requiring 5–7 discrete stages with intermediate purification. This includes:

  • Alkylation of imidazole precursors
  • Tetrazole coupling
  • Ester hydrolysis
  • Medoxomil esterification
  • Trityl deprotection [7].Each step necessitates workup and chromatography, culminating in moderate yields (45–50%) and high solvent consumption [6].

In contrast, one-pot strategies consolidate hydrolysis, alkylation, and esterification into a single reaction vessel. A landmark approach achieves trityl olmesartan medoxomil synthesis in one pot via sequential:

  • SN₂ alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propylimidazole-5-carboxylate with 5-(4'-(bromomethyl)biphenyl-1-trityl-1H-tetrazole
  • Ester hydrolysis using KOH in DMSO
  • Medoxomil chloride coupling without intermediate isolation [6].This method delivers 72–75% yield (300 g scale) with ≥97.5% HPLC purity and reduces solvent use by 40% by eliminating repeated extractions [6].

Table 2: Performance Metrics: Traditional vs. One-Pot Synthesis

MetricTraditional ProcessOne-Pot ProcessImprovement
Number of Steps7357% reduction
Overall Yield45–50%72–75%>60% increase
Solvent Consumption120 L/kg API70 L/kg API42% reduction
HPLC Purity95–97%97.5%Enhanced impurity control

Role of Key Intermediates

4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide serves as the pivotal coupling agent for introducing the biphenyltetrazole moiety. Historically, its structure was misassigned as N-1-trityl protected (CAS 124750-51-2). Recent single-crystal X-ray diffraction (SCXRD) analyses confirm it exclusively adopts the N-2-trityl regioisomeric form (CAS 133051-88-4) [10]. This structural revision impacts impurity profiling, as N-1-alkylated byproducts require stringent control during tetrazole deprotection [10].

Other critical intermediates include:

  • Trityl olmesartan ethyl: Synthesized via N-alkylation of imidazole carboxylates, now confirmed as N-2-trityl derivatives via SCXRD [10].
  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride): Its reactivity toward olmesartan’s carboxylate demands anhydrous conditions to suppress hydrolysis [5].

During final deprotection, acidic conditions (25% acetic acid) detritylate tetrazole without cleaving the medoxomil ester. Impurities like N-1-medoxomil olmesartan (≤0.18%) arise from alkylation of untritylated tetrazole tautomers [10].

Table 3: Key Intermediates in Olmesartan Medoxomil Synthesis

IntermediateFunctionStructural ClarificationPurity Control
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromideTetrazole coupling agentExclusively N-2-trityl isomerLimits N-1-alkylated impurities
Trityl olmesartan ethylCarboxylate precursorN-2-trityl confirmed by SCXRDAvoids regioisomeric byproducts
Medoxomil chlorideEsterification agentCyclic carbonate electrophileAnhydrous handling prevents hydrolysis

Green Chemistry Approaches in Industrial Production

Waste Minimization Strategies in Large-Scale Synthesis

Industrial olmesartan medoxomil production employs atom economy principles to reduce E-factor (kg waste/kg product). Key advances include:

  • Catalyst recycling: Raney nickel from reductive amination steps is recovered via filtration and reused for 5–7 cycles, cutting heavy metal waste by 60% [5].
  • Solvent recovery: Distillation reclaims >85% of DMF and toluene from reaction mixtures, reducing VOC emissions [2].
  • Byproduct valorization: Triphenylmethane from trityl deprotection is purified and sold as a co-product, lowering net waste [2].

These measures achieve an E-factor of 28 (vs. pharmaceutical industry average of 50), with water consumption minimized to 15 L/kg API via countercurrent extraction [2] [9].

Solvent Selection and Process Efficiency Enhancements

Bio-based solvents like ethanol and ethyl acetate replace classical toxins (dichloromethane, DMF) in extraction and chromatography. A validated RP-HPLC method for olmesartan assay uses ethanol:ethyl acetate (50:50 v/v) mobile phase, eliminating acetonitrile and phosphate buffers [4]. This reduces toxicity hazards while maintaining resolution (Rs > 2.0) for olmesartan and its impurities [4].

Process innovations further enhance sustainability:

  • Microwave-assisted synthesis: Reduces imidazole cyclization time from 12 h to 45 min, saving 30% energy [5].
  • Continuous flow chemistry: Tubular reactors enable tetrazole-alkylation at 100°C with residence times of 10 min (vs. 8 h batch), improving space-time yield [9].
  • Aqueous workups: Magnesium sulfate replaces sodium sulfate for drying, allowing recycling into fertilizers [9].

These upgrades collectively elevate the overall process mass intensity (PMI) from 120 to 68, aligning with ACS Green Chemistry Institute targets [2] [9].

Key Compounds Mentioned:

  • Olmesartan medoxomil
  • Medoxomil chloride
  • Trityl olmesartan ethyl
  • 4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide
  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propylimidazole-5-carboxylate
  • 5-(4'-(Bromomethyl)biphenyl-1-trityl-1H-tetrazole
  • N-1-Medoxomil olmesartan (impurity)
  • Triphenylmethane

Properties

CAS Number

144689-24-7

Product Name

Olmesartan

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)

InChI Key

VTRAEEWXHOVJFV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Solubility

Insoluble
Soluble to 20 mM in DMSO
1.05e-02 g/L

Synonyms

4-(hydroxy-1-methylethyl)-2-propyl-1-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylic acid
CS-088
olmesartan
omesartan
RNH 6270

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.